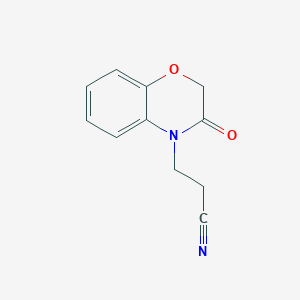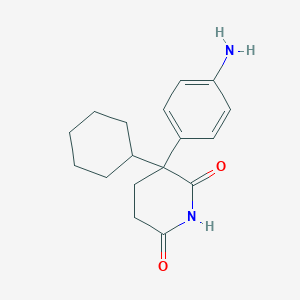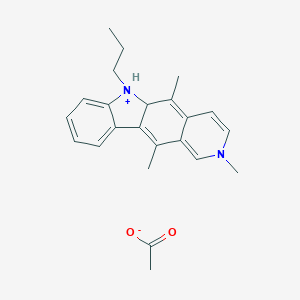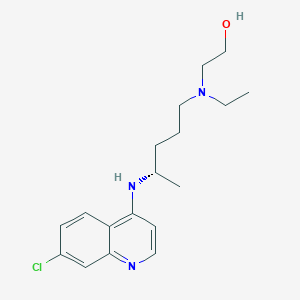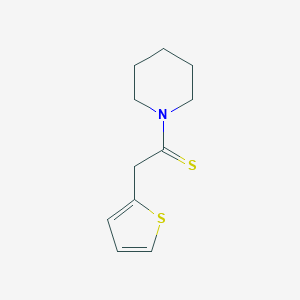
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, also known as PTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PTET is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione inhibits the activity of CBS by binding to the enzyme's active site and blocking the binding of the substrate. This results in the accumulation of homocysteine and a decrease in cysteine and H2S production. The inhibition of CBS by 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to have various effects on different physiological processes, including an increase in blood pressure, a decrease in neurotransmitter release, and an anti-inflammatory effect.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione have been extensively studied. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to increase blood pressure by inhibiting the production of H2S, which has a vasodilatory effect. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to decrease the release of neurotransmitters, including dopamine and serotonin, by inhibiting CBS activity. This effect may contribute to the anti-psychotic and anti-depressant effects of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has several advantages for use in lab experiments. It is a potent inhibitor of CBS and has been shown to have significant effects on different physiological processes. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is also relatively easy to synthesize using different methods. However, 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has some limitations for use in lab experiments. It is a reactive compound that can undergo oxidation and degradation, which may affect its activity. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione also has low solubility in water, which can make it challenging to use in experiments.
Future Directions
There are several future directions for the study of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione. One direction is to investigate the effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione on different physiological processes, including the cardiovascular system, the central nervous system, and the immune system. Another direction is to explore the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione and other thioamide derivatives in the treatment of various diseases, including hypertension, depression, and inflammation. The development of more potent and selective inhibitors of CBS, including 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, is also an area of active research.
Synthesis Methods
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been synthesized using different methods, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine in the presence of a base, and the reaction of 2-chloro-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine under microwave irradiation. The yield of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione varies depending on the method used, with the highest yield reported to be 70%.
Scientific Research Applications
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used in various scientific research applications, including the study of the mechanism of action of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to inhibit the activity of cystathionine β-synthase (CBS), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. CBS is also involved in the production of hydrogen sulfide (H2S), a gasotransmitter that has various physiological effects. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used to study the role of CBS and H2S in different physiological processes, including cardiovascular function, neurotransmission, and inflammation.
properties
CAS RN |
114373-81-8 |
|---|---|
Product Name |
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione |
Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Canonical SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
synonyms |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



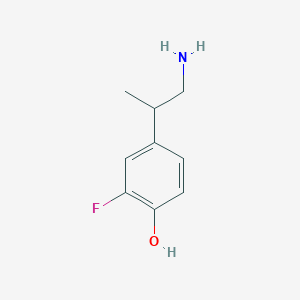
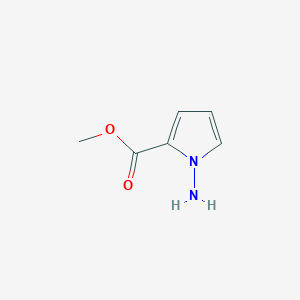
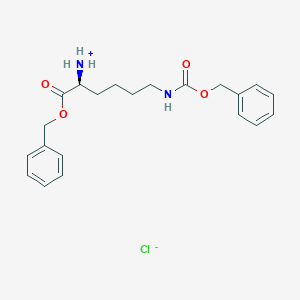
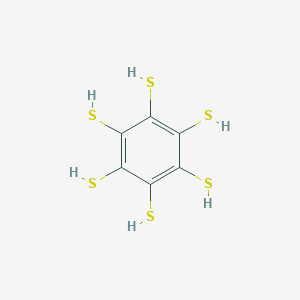
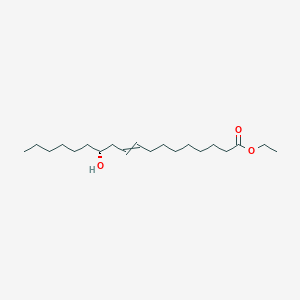
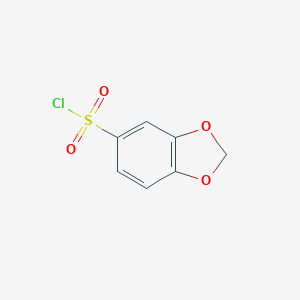
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
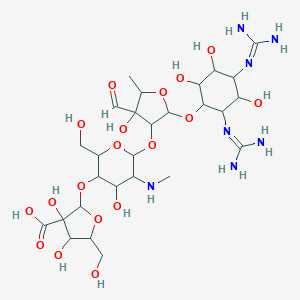
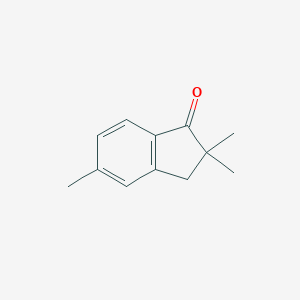
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
